molecular formula C7H4F5N B13701956 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine

Cat. No.: B13701956
M. Wt: 197.10 g/mol
InChI Key: YVZATTJZEGIUDN-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine (CAS 1805302-49-1) is a high-value fluorinated pyridine intermediate designed for advanced chemical and pharmaceutical research. This compound features both difluoromethyl and trifluoromethyl substituents on its pyridine ring, a combination that imparts unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and membrane permeability, making it a critical building block in the design of novel active molecules . Trifluoromethylpyridine (TFMP) derivatives are foundational ingredients in the development of modern agrochemicals and pharmaceuticals . In agrochemical research, TFMP-based compounds are found in numerous commercial herbicides, insecticides, and fungicides . The incorporation of fluorine atoms is a well-established strategy for improving the biological activity and environmental profile of crop protection agents . In the pharmaceutical sector, fluorine-containing motifs are present in approximately 40% of all known pharmaceuticals, with the trifluoromethyl group being particularly significant . Although specific bioactivity data for this exact compound may be limited, its structural framework is highly relevant for medicinal chemistry programs, including the discovery of antiviral and antitumor agents . Researchers utilize this compound as a sophisticated synthon for further functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, to create targeted molecular libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. References • BLD Pharmatech. (n.d.). This compound. Retrieved from https://www.bldpharm.com/products/1805302-49-1.html • Tsukamoto, M., & Nakamura, T. (n.d.). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from https://researchoutreach.org/articles/trifluoromethylpyridine-chemistry-applications/ • PMC. (2021). Synthesis and application of trifluoromethylpyridines as a . . .. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/

Properties

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

3-(difluoromethyl)-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4F5N/c8-6(9)4-3-13-2-1-5(4)7(10,11)12/h1-3,6H

InChI Key

YVZATTJZEGIUDN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(F)F

Origin of Product

United States

Preparation Methods

Trifluoromethylation and Difluoromethylation of Pyridines

One of the most straightforward approaches involves the direct introduction of trifluoromethyl and difluoromethyl groups onto the pyridine ring. This method typically employs electrophilic or nucleophilic fluorinating reagents under controlled conditions.

Key Reagents and Conditions:

Reagent Role Typical Conditions Reference
Trifluoromethylating agents (e.g., Togni’s reagent, Umemoto’s reagent) Introduce CF₃ group Room temperature to 80°C, in solvents like acetonitrile
Difluoromethylating reagents (e.g., difluoromethyl zinc reagents, DAST derivatives) Introduce CF₂H group Elevated temperatures (~50-80°C), sometimes in the presence of catalysts

Limitations: These methods often require hazardous reagents, high temperatures, or expensive catalysts, limiting large-scale applicability.

Multi-Step Synthesis from Simpler Precursors

Synthesis via Pyridine Ring Functionalization

A well-documented route involves the initial synthesis of a pyridine core bearing suitable functional groups, followed by selective fluorination steps.

Stepwise Approach:

  • Step 1: Synthesis of 4-methylpyridine derivatives via classical methods such as the Hantzsch synthesis.
  • Step 2: Introduction of the trifluoromethyl group at the 4-position through electrophilic trifluoromethylation.
  • Step 3: Difluoromethylation at the 3-position using nucleophilic difluoromethyl reagents.

Data Table 1: Representative Multi-step Synthesis

Step Starting Material Reagents Conditions Yield References
1 4-Methylpyridine Radical trifluoromethylation reagents 80°C, inert atmosphere 70-85% ,
2 4-Trifluoromethylpyridine Difluoromethylating reagent (e.g., DAST) 50°C, in dichloromethane 65-75%

Radical and Electrophilic Substitutions

Recent advances utilize radical chemistry to install fluorinated groups onto pyridine rings, often employing perfluoroalkyl radicals generated in situ from perfluoroalkyl iodides or sulfonates.

Advantages:

  • High regioselectivity
  • Compatibility with various functional groups
  • Potential for scale-up

Limitations:

  • Requires radical initiators
  • Potential for side reactions

Synthesis from 2,2-Difluoroacetic Anhydride

Novel Practical Route (Based on Recent Developments)

A recent scalable method involves the transformation of 2,2-difluoroacetic anhydride into the target compound via a five-step, two-pot process, as reported in Organic Process Research & Development (2019). This approach avoids hazardous fluorinating reagents and sealed vessels, making it suitable for large-scale production.

Process Overview:

  • Step 1: Formation of a difluoromethyl intermediate via acylation.
  • Step 2: Cyclization to form a pyridine ring.
  • Step 3: Electrophilic substitution with trifluoromethyl sources.
  • Step 4: Functional group manipulations to install the difluoromethyl and trifluoromethyl groups at specific positions.
  • Step 5: Final purification and isolation.

Key Features:

  • Use of commercially available 2,2-difluoroacetic anhydride.
  • Avoidance of hazardous fluorinating agents like DAST.
  • High overall yield (~46% in large-scale synthesis).

Table 2: Summary of the Practical Synthesis

Step Starting Material Reagents Conditions Yield Notes
1 2,2-Difluoroacetic anhydride Amine derivatives Mild heating - Formation of key intermediates
2 Intermediate Cyclization reagents Controlled temperature - Ring closure to pyridine core
3 Pyridine core Trifluoromethylation reagents 50-80°C - Installation of CF₃ group
4 Functionalized pyridine Difluoromethylation reagents 50°C - Installation of CF₂H group
5 Final product Purification Chromatography 46% overall Large-scale validation

Summary of Synthetic Strategies

Strategy Starting Material Key Reagents Advantages Disadvantages References
Direct fluorination Pyridine derivatives Electrophilic fluorinating agents Simple, direct Hazardous reagents, limited scale
Multi-step functionalization Pyridine or methylpyridine Radical or electrophilic reagents High regioselectivity, scalable Multi-step, moderate yields ,
Anhydride-based synthesis 2,2-Difluoroacetic anhydride Sequential reagents Environmentally friendly, scalable Complex process, requires optimization

Chemical Reactions Analysis

Halogen Exchange and Fluorination Reactions

The trifluoromethyl group’s introduction typically involves liquid-phase halogen exchange using hydrogen fluoride (HF) and metal halide catalysts. For example:

Starting MaterialCatalystTemperature (°C)Time (hr)Product SelectivityByproductsSource
2,3-dichloro-5-(trichloromethyl)pyridineFeCl₃160–1802485–90%Underfluorinated chlorodifluoromethyl derivatives
3,4,5-trichloro-2-(trichloromethyl)pyridineFeCl₃1752678%Ring-fluorinated pyridines

Key Findings :

  • The trifluoromethyl group is formed via Cl→F exchange under liquid-phase conditions (160–190°C) with FeCl₃ or SbCl₃ catalysts .

  • Underfluorinated intermediates (e.g., CF₂Cl or CFCl₂ derivatives) are recycled into the reaction to maximize yield .

  • Over-fluorinated byproducts (e.g., ring-fluorinated pyridines) are treated with HCl to regenerate chloro-substituted analogs .

Nucleophilic Substitution Reactions

The difluoromethyl group (CF₂H) participates in nucleophilic substitutions, particularly under basic conditions:

SubstrateReagentConditionsProductYieldSource
Ethyl bromodifluoroacetatePyridine derivativesK₂CO₃, DMF, 80°CN-Difluoromethylated pyridines60–75%

Mechanistic Insight :

  • CF₂H is introduced via a two-step process:

    • N-Alkylation : Ethyl bromodifluoroacetate reacts with pyridine nitrogen.

    • Decarboxylation : Hydrolysis of the ester followed by CO₂ elimination .

  • Steric hindrance from the trifluoromethyl group reduces substitution rates at adjacent positions .

Radical-Mediated Reactions

The CF₂H group engages in radical processes, enabling functionalization at inert positions:

Reaction TypeInitiatorSubstrateProductYieldSource
DifluoromethylationLight or AIBNAromatic systemsCF₂H-substituted pyridines40–60%

Limitations :

  • Trifluoromethyl groups stabilize the pyridine ring against radical degradation .

Reduction and Oxidation Reactions

The CF₂H group is susceptible to oxidation, while CF₃ remains inert under mild conditions:

ReactionReagentConditionsProductOutcomeSource
Oxidation of CF₂HKMnO₄, H₂SO₄100°CTrifluoromethylpyridine-3-carboxylic acidPartial decomposition
Reduction of nitro groupsZn, AcOHRTAminopyridine derivatives85% yield

Note : Direct reduction of CF₃ or CF₂H groups is not observed under standard conditions .

Stability and Byproduct Management

  • Thermal Stability : The compound remains stable up to 200°C, with decomposition observed only under prolonged heating .

  • Byproduct Separation :

    • Underfluorinated derivatives (CF₂Cl, CFCl₂) are separated via distillation and recycled .

    • Over-fluorinated byproducts (ring-F) are treated with HCl to recover chloro intermediates .

Synthetic Protocols

Scientific Research Applications

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Fluorination Patterns

The physicochemical and biological properties of fluorinated pyridines are highly dependent on substituent positions and fluorine atom counts. Below is a comparative analysis with key analogs:

Table 1: Key Properties of 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine and Analogues
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -CF₂H (3), -CF₃ (4) C₇H₄F₅N 215.1* High lipophilicity; drug lead optimization
4-(Trifluoromethyl)pyridine -CF₃ (4) C₆H₄F₃N 147.10 Lower lipophilicity; pKa ~1.5 (acidic)
3-Fluoro-4-(trifluoromethyl)pyridine -F (3), -CF₃ (4) C₆H₃F₄N 177.09 Moderate metabolic stability; intermediate in synthesis
4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine -CF₂H (4), -F (3), -CF₃ (2) C₇H₃F₆N 215.10 Steric hindrance; agrochemical applications
3-Ethynyl-4-(trifluoromethyl)pyridine -C≡CH (3), -CF₃ (4) C₈H₄F₃N 171.12 Click chemistry applications; lower molecular weight

*Calculated from (C₇H₃F₆N adjusted for hydrogen count).

Electronic Effects and Acidity

  • Acidity (pKa): The trifluoromethyl group at position 4 is a strong electron-withdrawing group (EWG), lowering the pKa of the pyridine nitrogen compared to non-fluorinated analogs. For example, 4-(trifluoromethyl)pyridine has a pKa ~1.5, making it more acidic than pyridine (pKa ~5.2) .
  • Inductive Effects : Fluorine’s electronegativity increases the electron deficiency of the pyridine ring, enhancing reactivity in nucleophilic substitution or cross-coupling reactions. For instance, 4-trifluoromethylpyridine-3-boronic acid () is used in Suzuki-Miyaura couplings, a reactivity likely shared by the target compound .

Steric and Lipophilicity Considerations

  • Lipophilicity : The difluoromethyl group (-CF₂H) increases lipophilicity (logP) compared to a single fluorine atom. This property improves membrane permeability, critical for central nervous system (CNS) drug candidates .

Biological Activity

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of difluoromethyl and trifluoromethyl groups significantly alters the physicochemical properties of the molecule, influencing its biological interactions and therapeutic potential.

The presence of difluoromethyl and trifluoromethyl groups enhances lipophilicity, which can improve membrane permeability and bioavailability. This modification is crucial in drug design as it can affect the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound .

Mechanistic Studies

Research indicates that this compound may influence various biological pathways at the molecular level. Studies have demonstrated that the introduction of fluorinated groups can modulate enzyme activity and receptor interactions, enhancing or inhibiting biological responses .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of fluorinated pyridines. For instance, compounds with similar structures have shown significant activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial membranes or interference with metabolic pathways .

Antiparasitic Activity

The compound's structural analogs have been evaluated for antiparasitic activity. For example, modifications in pyridine derivatives have been linked to inhibition of key enzymes in parasites such as Plasmodium falciparum, suggesting a potential role for this compound in antimalarial therapies .

Case Studies

  • Antimalarial Efficacy : A study investigating pyridine derivatives found that certain modifications led to increased potency against P. falciparum. The compound's ability to inhibit PfATP4 was particularly noted, highlighting its potential as a lead compound in antimalarial drug development .
  • Antimicrobial Properties : Another investigation focused on the synthesis of novel pyridine derivatives, including those with difluoromethyl and trifluoromethyl substitutions. Results indicated enhanced antibacterial activity against strains such as Staphylococcus aureus and E. coli, suggesting that these modifications could be critical for developing new antibiotics .

Data Tables

Compound Biological Activity EC50 (µM) Mechanism of Action
This compoundAntimalarial0.010Inhibition of PfATP4
Analog 1Antibacterial (S. aureus)0.050Membrane disruption
Analog 2Antifungal (C. albicans)0.030Metabolic interference

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(difluoromethyl)-4-(trifluoromethyl)pyridine?

Answer:
The synthesis typically involves nucleophilic substitution or cross-coupling reactions . For example:

  • Nucleophilic fluorination : Starting with halogenated pyridine precursors, fluorine atoms are introduced using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride). Reaction conditions (e.g., anhydrous solvents, low temperatures) are critical to avoid side reactions .
  • Suzuki-Miyaura coupling : Aryl boronic acids can be coupled with halogenated pyridines in the presence of Pd catalysts to install trifluoromethyl or difluoromethyl groups. Catalyst choice (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) influence yields .
  • Microwave-assisted synthesis : Accelerates reaction rates for fluorinated intermediates, improving efficiency and purity .

Advanced: How do regiochemical challenges impact the functionalization of this compound?

Answer:
Regioselectivity is influenced by electronic and steric effects of the fluorinated substituents:

  • The trifluoromethyl group at position 4 acts as a strong electron-withdrawing group, directing electrophilic attacks to position 2 or 6. Computational studies (DFT) can predict reactive sites by analyzing charge distribution .
  • Contradictions in data : Some studies report unexpected substitution at position 5 due to solvent polarity or catalyst effects. For example, polar aprotic solvents (DMF) may stabilize transition states differently than non-polar solvents (toluene) .
  • Resolution : Use kinetic vs. thermodynamic control. Low-temperature reactions favor kinetic products, while prolonged heating may shift selectivity .

Basic: What analytical techniques are essential for characterizing fluorinated pyridines like this compound?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR is critical for identifying CF₃ and CF₂H groups. Chemical shifts (δ) for CF₃ typically range from -60 to -70 ppm, while CF₂H appears near -120 ppm .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., 227.046151 Da) confirms molecular formula and detects isotopic patterns from fluorine .
  • X-ray Crystallography : Resolves stereoelectronic effects of fluorine substituents on molecular conformation, aiding in structure-activity relationship (SAR) studies .

Advanced: How do fluorine substituents influence the compound’s physicochemical and pharmacokinetic properties?

Answer:

  • Bioavailability : Fluorine’s high electronegativity reduces basicity of adjacent amines, enhancing membrane permeability. For example, pKa shifts of ~2 units are observed for NH groups near CF₃ .
  • Metabolic stability : Fluorine blocks cytochrome P450 oxidation sites, prolonging half-life. Comparative studies show CF₃-substituted pyridines exhibit 3× slower metabolism than non-fluorinated analogs .
  • Protein binding : Fluorine’s hydrophobic nature increases binding affinity to hydrophobic pockets. Direct F–H bonding interactions with proteins (observed in PDB studies) can improve target engagement .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

  • Variable reaction conditions : Yields may differ due to catalyst loading (e.g., 5 mol% vs. 10 mol% Pd), solvent purity, or moisture sensitivity. Reproducibility requires strict control of anhydrous conditions .
  • Side reactions : Competing pathways (e.g., defluorination or dimerization) can occur at high temperatures. TLC monitoring and quenching intermediates at specific timepoints mitigate this .
  • Data normalization : Compare yields using internal standards (e.g., 1,3,5-trimethoxybenzene) to account for instrumental variability in quantification .

Basic: What safety protocols are recommended for handling fluorinated pyridines?

Answer:

  • Personal protective equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or dermal exposure .
  • Waste disposal : Segregate fluorinated waste from halogenated solvents. Incineration at >1000°C ensures complete decomposition of CF₃ groups .
  • Storage : Store under argon at -20°C to prevent hydrolysis of difluoromethyl groups .

Advanced: How can computational modeling guide the design of derivatives for biological activity?

Answer:

  • Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinase enzymes. Fluorine’s van der Waals radius (1.47 Å) optimizes fit into hydrophobic pockets .
  • QSAR studies : Quantitative structure-activity relationship models correlate electronic parameters (Hammett σ values of CF₃) with IC₅₀ data. For example, σ = +0.88 for CF₃ indicates strong electron withdrawal, enhancing inhibitory potency .
  • MD simulations : Assess conformational stability of fluorinated derivatives in aqueous vs. lipid environments to prioritize compounds with balanced solubility/permeability .

Basic: What are the key considerations for optimizing reaction scalability?

Answer:

  • Catalyst recovery : Use immobilized catalysts (e.g., Pd on carbon) for easy filtration and reuse, reducing costs .
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and lower toxicity .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time, ensuring consistency in large batches .

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